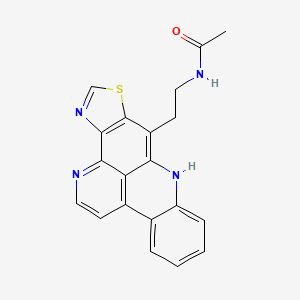

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

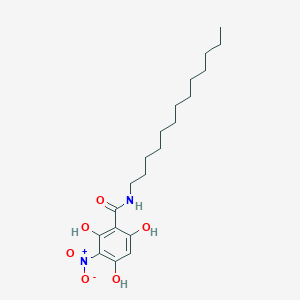

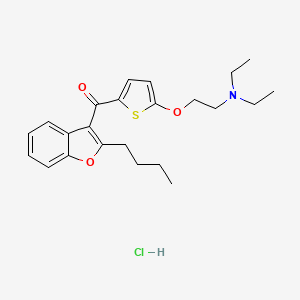

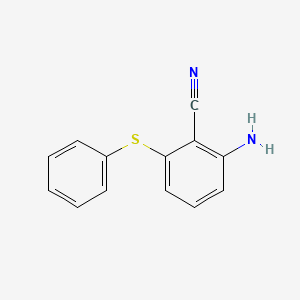

KF 15570 is a chemical compound that belongs to the class of imidazoquinoline derivatives. It was initially developed by Kyowa Hakko Kogyo Co., Ltd. This compound has been studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases and immune system disorders .

Méthodes De Préparation

The synthesis of KF 15570 involves several steps:

Starting Material: The process begins with 1-butylisatoic anhydride.

Reaction with Ethylnitroacetate: This starting material is reacted with the anion of ethylnitroacetate to produce 1-butyl-4-hydroxy-3-nitroquinolin-2(1H)-one.

Chlorination: The hydroxy group in the intermediate compound is chlorinated using phosphorus oxychloride under reflux conditions to yield a chlorinated product.

Substitution: The chlorine atom in the chlorinated product is replaced by a methyl amino group in tetrahydrofuran (THF).

Hydrogenation and Cyclization: The nitro group is hydrogenated, followed by cyclization in refluxing triethylorthoformate to afford KF 15570.

Analyse Des Réactions Chimiques

KF 15570 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using hydrogen peroxide in hot acetic acid.

Substitution: The chlorine atom in the intermediate can be replaced by a methyl amino group in THF.

Hydrogenation: The nitro group in the intermediate is hydrogenated to form an amine.

Cyclization: The final step involves cyclization in refluxing triethylorthoformate.

Applications De Recherche Scientifique

Respiratory Diseases: It has shown effectiveness in inhibiting antigen-induced bronchoconstriction in anesthetized guinea pigs, making it a potential candidate for treating respiratory conditions.

Immune System Disorders: The compound has been explored for its potential in modulating immune responses.

Pharmacological Studies: KF 15570 has been compared to other bronchodilators like theophylline and aminophylline, showing fewer cardiac and central nervous system side effects.

Mécanisme D'action

The mechanism of action of KF 15570 involves its interaction with specific molecular targets and pathways:

Bronchodilation: KF 15570 is more potent than theophylline in inhibiting tracheal contractions induced by the Schulz-Dale reaction.

Immune Modulation: The compound’s effects on the immune system are mediated through its interaction with immune cells and signaling pathways.

Comparaison Avec Des Composés Similaires

KF 15570 can be compared to other similar compounds, particularly bronchodilators:

Theophylline: KF 15570 is more potent in inhibiting tracheal contractions and has fewer side effects.

Aminophylline: KF 15570 is more effective in inhibiting antigen-induced bronchoconstriction and shows fewer cardiac and central nervous system side effects.

Similar compounds include:

- Theophylline

- Aminophylline

- Other imidazoquinoline derivatives

KF 15570 stands out due to its higher potency and reduced side effects compared to these similar compounds.

Propriétés

Numéro CAS |

133305-92-7 |

|---|---|

Formule moléculaire |

C15H17N3O |

Poids moléculaire |

255.31 g/mol |

Nom IUPAC |

5-butyl-1-methylimidazo[4,5-c]quinolin-4-one |

InChI |

InChI=1S/C15H17N3O/c1-3-4-9-18-12-8-6-5-7-11(12)14-13(15(18)19)16-10-17(14)2/h5-8,10H,3-4,9H2,1-2H3 |

Clé InChI |

CVLGNWUGFVTZRC-UHFFFAOYSA-N |

SMILES canonique |

CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3C |

Autres numéros CAS |

133305-92-7 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy-](/img/structure/B3061538.png)

![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride](/img/structure/B3061551.png)